molecular formula C19H15N3OS B2561232 (2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(o-tolylimino)thiazolidin-4-one CAS No. 641997-53-7

(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(o-tolylimino)thiazolidin-4-one

Cat. No. B2561232
CAS RN: 641997-53-7
M. Wt: 333.41
InChI Key: WBJSIZUOYHFQCS-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(o-tolylimino)thiazolidin-4-one” is a chemical compound with the molecular formula C19H15N3OS and a molecular weight of 333.41 . It is intended for research use only and is not for human or veterinary use .

Scientific Research Applications

Chemical Reactions and Synthesis

The study of chemical reactions involving 2-thiazolin-4-ones with electrophiles under microwave irradiation versus conventional conditions reveals innovative pathways for synthesizing substituted amino-5-arylidenethiazolin-4-ones. These reactions highlight the versatility of thiazolidin-4-ones in chemical synthesis, offering a foundation for the development of novel compounds with potential biological activities (Al-Zaydi, 2010).

Antimicrobial Properties

Novel 2-thiazolylimino-5-arylidene-4-thiazolidinones exhibit potent antimicrobial activity against a range of Gram-positive and some Gram-negative bacteria. Their significant efficacy, especially against penicillin-resistant staphylococci, suggests their potential as promising agents for treating infections caused by drug-resistant microorganisms (Vicini et al., 2006).

Anti-inflammatory and Anticancer Activities

A series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one compounds have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. Some compounds showed good anti-inflammatory activity and antifungal properties, suggesting their dual therapeutic potential (Shelke et al., 2012).

Spectroscopic Analysis and Structural Elucidation

The preparation of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones and their spectral analysis provide insights into the structure-activity relationships of these compounds. Their activity as CNS depressants, muscle relaxants, and anticonvulsants underscores the importance of structural elucidation in the development of new pharmaceuticals (Shyam & Tiwari, 1977).

Potential Anticancer Agents

Synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs, including (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones, have been conducted. Certain compounds exhibited potent growth inhibition against melanoma and ovarian cancer cells, highlighting their promise as anticancer agents (Penthala et al., 2011).

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose safety risks if improperly handled .

properties

IUPAC Name

5-[(Z)-indol-3-ylidenemethyl]-2-(2-methylanilino)-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-6-2-4-8-15(12)21-19-22-18(23)17(24-19)10-13-11-20-16-9-5-3-7-14(13)16/h2-11,23H,1H3,(H,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVAABFIFVGMDU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(o-tolylimino)thiazolidin-4-one

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